molecular formula C14H11N3O3S B2575630 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034269-63-9

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2575630
CAS No.: 2034269-63-9
M. Wt: 301.32
InChI Key: MQPIDICVYKRIRB-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrrolo[3,4-b]pyridine core, which is fused with a thiophene ring and a carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the thiophene ring and the carboxamide group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolo[3,4-b]pyridine core or the thiophene ring.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology and medicine, it has potential applications as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in biochemical research. Additionally, in the industry, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies on its binding affinity, specificity, and effects on target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide can be compared with other similar compounds, such as pyrrolo[3,4-b]pyridine derivatives and thiophene-containing carboxamides. These compounds share structural similarities but may differ in their chemical and biological properties. For example, pyrrolo[3,4-b]pyridine derivatives may have different substituents on the pyridine ring, leading to variations in their reactivity and biological activity. Thiophene-containing carboxamides may also exhibit different electronic properties due to the presence of different substituents on the thiophene ring. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological behavior.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPIDICVYKRIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CSC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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